2'-Chloro-4'-fluoro-3-(4-thiomethylphenyl)propiophenone
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Overview
Description
2’-Chloro-4’-fluoro-3-(4-thiomethylphenyl)propiophenone is a synthetic compound with the molecular formula C16H14ClFOS and a molecular weight of 308.8 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Chloro-4’-fluoro-3-(4-thiomethylphenyl)propiophenone typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted benzene derivatives.
Reaction Conditions: The key steps include halogenation and thiomethylation reactions.
Final Product Formation: The final step involves the formation of the propiophenone moiety, which can be achieved through Friedel-Crafts acylation using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography would be essential to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2’-Chloro-4’-fluoro-3-(4-thiomethylphenyl)propiophenone can undergo various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propiophenone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2’-Chloro-4’-fluoro-3-(4-thiomethylphenyl)propiophenone has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its unique functional groups.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2’-Chloro-4’-fluoro-3-(4-thiomethylphenyl)propiophenone involves its interaction with specific molecular targets. The chloro and fluoro substituents can enhance its binding affinity to certain enzymes or receptors, while the thiomethyl group can participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluorotoluene: Similar in structure but lacks the propiophenone moiety.
2-Chloro-4-fluorobenzaldehyde: Contains an aldehyde group instead of the propiophenone moiety.
2-Chloro-4-fluorophenylacetic acid: Contains a carboxylic acid group instead of the propiophenone moiety.
Uniqueness
2’-Chloro-4’-fluoro-3-(4-thiomethylphenyl)propiophenone is unique due to the presence of the thiomethyl group, which imparts distinct chemical reactivity and potential biological activity. Its combination of chloro, fluoro, and thiomethyl substituents makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-(2-chloro-4-fluorophenyl)-3-(4-methylsulfanylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFOS/c1-20-13-6-2-11(3-7-13)4-9-16(19)14-8-5-12(18)10-15(14)17/h2-3,5-8,10H,4,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPBCVYFFOCUDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644393 |
Source
|
Record name | 1-(2-Chloro-4-fluorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10644393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898781-61-8 |
Source
|
Record name | 1-(2-Chloro-4-fluorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10644393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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